Novel highly active allosteric inhibitor of protein tyrosine phosphatase, non-receptor type 22 (PTPN22) which is a lymphoid-specific tyrosine phosphatase (LYP) NC1 is a novel highly active allosteric inhibitor of protein tyrosine phosphatase, non-receptor type 22 (PTPN22) which is a lymphoid-specific tyrosine phosphatase (LYP).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MM-401 is a specific inhibitor of histone H3K4 methyltransferase MLL1 activity. It acts by reprograming mouse epiblast stem cells (EpiSCs) to naive pluripotency.
Monomethyl Auristatin E is a dolastatin-10 peptide derivative with potent antimitotic activity and potential antineoplastic activity as part of an antibody-drug conjugate (ADC). Monomethyl auristatin E (MMAE) binds to tubulin, blocks tubulin polymerization, and inhibits microtubule formation, which results in both disruption of mitotic spindle assembly and arrest of tumor cells in the M phase of the cell cycle. To minimize toxicity and maximize efficacy, MMAE is conjugated, via a cleavable peptide linker, to a monoclonal antibody that specifically targets a patient's tumor. The linker is stable in the extracellular milieu but is readily cleaved to release MMAE following binding and internalization of the ADC by the target cells.
MMG-0358 is an inhibitor of indolamine 2,3-dioxygenase 1 (IDO1; IC50s = 2 and 80 nM for the mouse and human enzyme, respectively). It is selective for IDO1 over tryptophan 2,3-dioxygenase (TDO; IC50s = >100 µM for mouse and human TDO). MMG-0358 is a novel potent IDO1 inhibitor, showing low cytotoxicity and higher selectivity for IDO1 over TDO enzyme.
Novel potent and selective dual inhibitor of TLR2/1 and TLR2/6 signaling with low cytotoxicity MMG-11 is a potent and selective dual inhibitor of TLR2/1 and TLR2/6 signaling with low cytotoxicity.
MMAF (Monomethylauristatin F) is a potent tubulin polymerization inhibitor used as an antitumor agent. It is part of the approved drug belantamab mandolin in multiple myeloma and some experimental anti-cancer antibody-drug conjugates such as vorsetuzumab mafodotin and SGN-CD19A. MMAF is desmethyl-auristatin F; the N-terminal amino group has only one methyl substituent instead of two as in auristatin F. International Nonproprietary Names for MMAF-antibody-conjugates, the name mafodotin refers to MMAF plus its attachment structure to the antibody.
Mechanism of operation for MMAF
Monomethyl auristatin is an antimitotic substance that hinders cell division by blocking the polymerization process in tubulin. It is associated with an antibody with a high affinity to cancer-related structures, which causes MMAF to build up in these cells.
The chemical properties of MMAF
MMAF can be described as desmethyl-auristatin F. In other words, the amino group at the N-terminal has just one methyl substituent instead of two, as with the auristatin F itself.
The biological consequences of MMAF
In vitro
MMAF blocks anaplastic large-cell lymphoma Karpas 299 and breast cancer H3396 and renal cell carcinoma 786-O, and Caki-1 cells with I50s of 119 and 105 257 and 200 nM in vitro cytotoxicity tests.
In Vivo
The maximum tolerated dose in mice of MMAF (Monomethylauristatin F) (>16 mg/kg) is much higher than MMAF (Monomethylauristatin F) (1 mg/kg). CAC10-L1 has an MTD of 50 mg/kg for mice and 15 mg/kg for rats. The corresponding cAC10-L4 ADC was less harmful, with MTDs in rats and mice greater than 150 mg/kg and 90 mg/kg for rats, respectively.
Potent, selective allosteric antagonist at mGlu7 receptors. Inhibits agonist-induced intracellular calcium mobilisation and cAMP accumulation (IC50 values are 26 and 610 nM). Also displays intrinsic activity; increasing forskolin-induced cAMP accumulation in the absence of an agonist. Exhibits no significant activity at mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, and mGluR8. Also available in Kit: mGlu antagonists MMPIP HCl is an allosteric mGlu7-selective receptor antagonist.